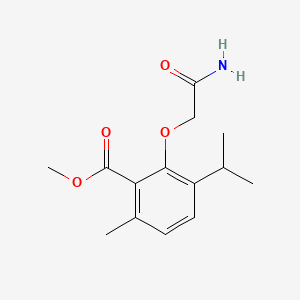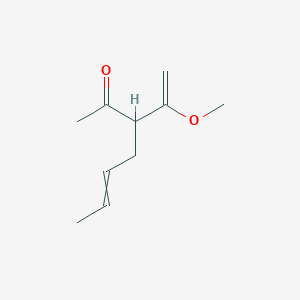
3-(1-Methoxyethenyl)hept-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methoxyethenyl)hept-5-en-2-one is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of a methoxyethenyl group attached to a heptenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methoxyethenyl)hept-5-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of hept-5-en-2-one with methoxyethenyl halides in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methoxyethenyl)hept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-(1-Methoxyethenyl)hept-5-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Methoxyethenyl)hept-5-en-2-one involves its interaction with specific molecular targets. The methoxyethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include enzyme-mediated transformations and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-5-hepten-2-one: Another compound with a similar heptenone backbone but different substituents.
3-(1-Methoxyethenyl)hept-5-yn-2-one: A compound with a similar structure but with a triple bond instead of a double bond.
Uniqueness
3-(1-Methoxyethenyl)hept-5-en-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
56563-39-4 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
3-(1-methoxyethenyl)hept-5-en-2-one |
InChI |
InChI=1S/C10H16O2/c1-5-6-7-10(8(2)11)9(3)12-4/h5-6,10H,3,7H2,1-2,4H3 |
Clé InChI |
TZUQJIDGFWHKQS-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC(C(=O)C)C(=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


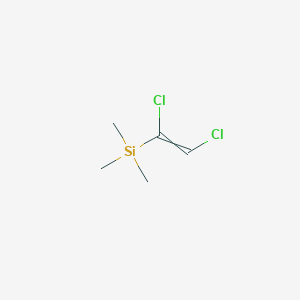
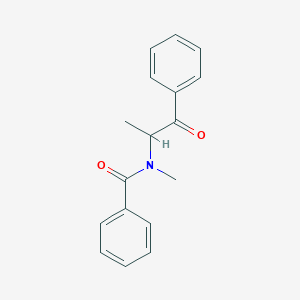
![4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14642818.png)
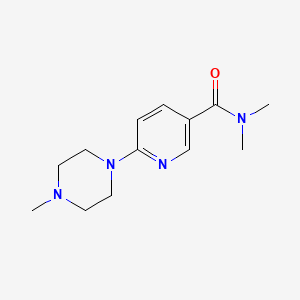
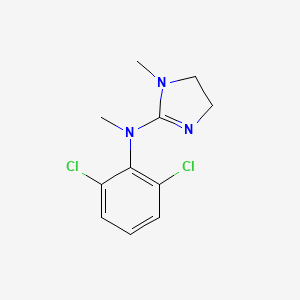
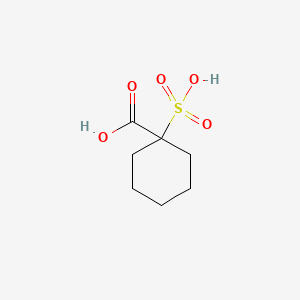
![3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione](/img/structure/B14642839.png)
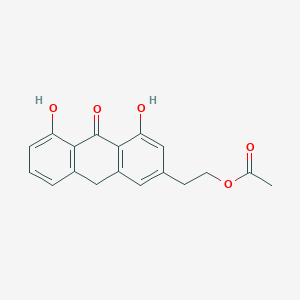
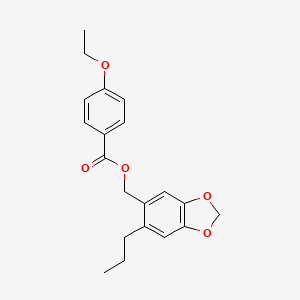

![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14642869.png)
